molecular formula C15H13FO3 B6402383 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261952-99-1

3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6402383
CAS RN: 1261952-99-1
M. Wt: 260.26 g/mol
InChI Key: DKWGJHFNKPOTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid (FMMB) is an aromatic acid with a unique chemical structure that has been studied extensively in scientific research and lab experiments. The compound is an important reagent in organic synthesis, and it has also been identified as a potential therapeutic agent for various diseases.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the production of polymers, and as a model compound for studying the structure and reactivity of organic molecules. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and/or receptors. For example, 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of the receptor for advanced glycation end-products (RAGE), which is involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% have been studied extensively. In animal models, the compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease. In humans, 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce inflammation and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. Its reactivity and stability make it an ideal reagent for organic synthesis. However, the compound is also sensitive to light and heat, which can limit its use in some experiments.

Future Directions

The potential therapeutic applications of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% are still being explored. Future research should focus on developing new methods for synthesizing the compound, as well as identifying new therapeutic targets and applications. Additionally, further studies should be conducted to determine the long-term safety and efficacy of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% in humans. Finally, further research should be conducted to better understand the biochemical and physiological effects of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95%, as well as its mechanism of action.

Synthesis Methods

3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% can be synthesized from a variety of starting materials, including benzaldehyde, methyl benzoate, and 2-fluoro-4-methoxybenzaldehyde. The most common method for synthesis involves the reaction of 2-fluoro-4-methoxybenzaldehyde with methyl benzoate in the presence of a strong base, such as sodium hydroxide. The reaction yields a mixture of 3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% and its isomer, 4-(2-fluoro-4-methoxyphenyl)-2-methylbenzoic acid (3-(2-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95%). The two compounds can be separated by column chromatography.

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)13-7-6-10(19-2)8-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGJHFNKPOTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690098
Record name 2'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-99-1
Record name 2'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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